

Physical and chemical characteristics of Geosmin-d3

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Compound of Interest

Compound Name: *Geosmin-d3*

Cat. No.: *B1141081*

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An In-depth Technical Guide on the Core Physical and Chemical Characteristics of **Geosmin-d3**

This technical guide provides a comprehensive overview of the physical and chemical properties of **Geosmin-d3**, a deuterated isotopologue of geosmin. Primarily utilized as an internal standard, **Geosmin-d3** is instrumental for researchers, scientists, and drug development professionals in the precise quantification of geosmin, a naturally occurring compound known for its distinct earthy aroma and flavor.

Physical and Chemical Properties

Geosmin-d3's primary role as an analytical standard means that its physical and chemical properties are often considered in the context of its non-deuterated counterpart, geosmin. The introduction of deuterium atoms results in a slightly higher molecular weight but does not significantly alter most other physical properties.

Table 1: General and Physical Properties of **Geosmin-d3** and Geosmin

Property	Geosmin-d3	Geosmin
CAS Number	135441-88-2	19700-21-1
Molecular Formula	C ₁₂ H ₁₉ D ₃ O	C ₁₂ H ₂₂ O
Molecular Weight	185.32 g/mol [1]	182.30 g/mol
Appearance	Colorless Oil	Colorless Solid or Oil
Boiling Point	Not explicitly available (expected to be similar to Geosmin)	270 °C
Density (Predicted)	Not explicitly available (expected to be similar to Geosmin)	0.985 ± 0.06 g/cm ³
pKa (Predicted)	Not explicitly available (expected to be similar to Geosmin)	15.23 ± 0.60

Table 2: Solubility, Handling, and Storage

Parameter	Description
Solubility	Slightly soluble in chloroform and methanol. Commercially available as a solution in acetone.
Storage	Store at -20°C in a tightly sealed, light-protecting (amber) vial to prevent photodegradation and isotopic exchange.[1]
Handling Precautions	Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Ground all equipment when handling to prevent static discharge.
Stability	Stable under recommended storage conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products under fire conditions include carbon oxides.

Experimental Protocols: Quantification of Geosmin using Geosmin-d3 Internal Standard

Geosmin-d3 is the preferred internal standard for the quantification of geosmin in various matrices, especially in water samples, due to its similar chemical and physical behavior to the native compound. The following protocol details a common method using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology: HS-SPME-GC-MS for Geosmin Analysis

- Preparation of Standards and Samples:
 - Prepare a stock solution of **Geosmin-d3** in a suitable solvent (e.g., acetone or methanol).

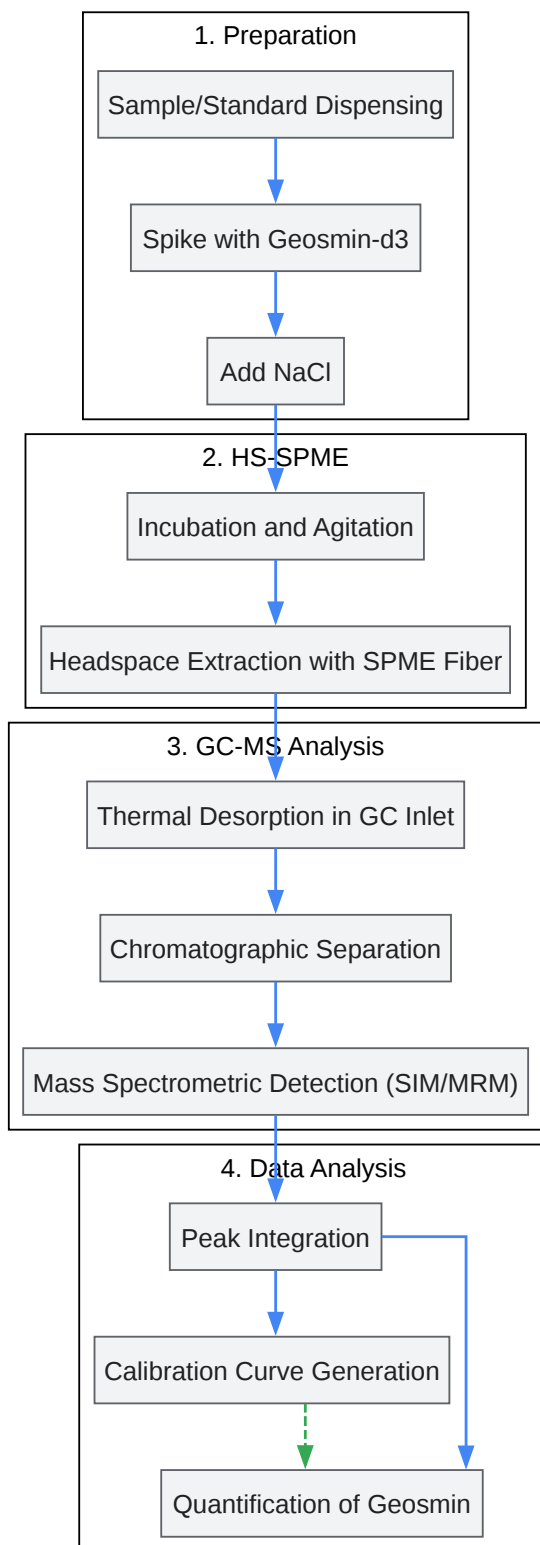
- Create a series of calibration standards by spiking known concentrations of a certified geosmin standard into organic-free water.
- For each calibration standard and unknown sample, transfer a precise volume (e.g., 10 mL) into a 20 mL headspace vial.
- Spike each vial with a known amount of the **Geosmin-d3** internal standard solution.
- Add a salt, such as sodium chloride (e.g., 2.0 g), to each vial to increase the ionic strength and promote the partitioning of the analytes into the headspace.
- HS-SPME Procedure:
 - Place the vials in an autosampler.
 - Incubate the samples at an elevated temperature (e.g., 60°C) with agitation for a set time (e.g., 40 minutes) to allow the volatile compounds to move into the headspace.[\[2\]](#)
 - Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial to adsorb the analytes.
- GC-MS Analysis:
 - Retract the SPME fiber and inject it into the heated inlet of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.[\[2\]](#)
 - Separate the compounds on a capillary column (e.g., HP-5MS). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C).[\[2\]](#)
 - Detect the compounds using a mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
 - Example SIM ions: Geosmin (m/z 112), **Geosmin-d3** (m/z 115).
 - Example MRM transitions for Geosmin: 112 -> 97 and 112 -> 83.[\[2\]](#)

- Quantification:
 - Generate a calibration curve by plotting the ratio of the peak area of geosmin to the peak area of **Geosmin-d3** against the concentration of the geosmin calibration standards.
 - Determine the concentration of geosmin in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizations

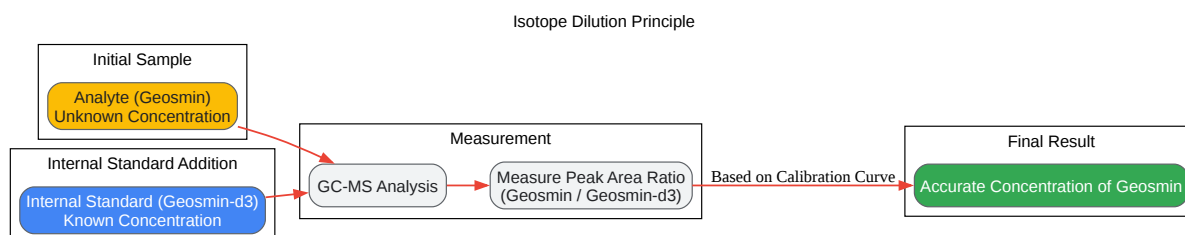
Experimental Workflow for Geosmin Quantification

Workflow for Geosmin Quantification

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Caption: HS-SPME-GC-MS workflow for geosmin analysis.

Principle of Isotope Dilution Analysis



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Caption: The principle of isotope dilution analysis.

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References

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